2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide
Description
This compound is a sulfanyl-linked acetamide derivative featuring a pyridazine core substituted with a 2H-1,3-benzodioxol-5-yl group and an acetamidophenyl moiety. Such structural motifs are common in medicinal chemistry, particularly in compounds targeting inflammation or enzyme modulation. The benzodioxol group enhances metabolic stability, while the pyridazine-sulfanyl-acetamide scaffold may contribute to binding affinity via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-13(26)22-15-3-5-16(6-4-15)23-20(27)11-30-21-9-7-17(24-25-21)14-2-8-18-19(10-14)29-12-28-18/h2-10H,11-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSMEZOMADDJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile.
Synthesis of the pyridazine ring: The pyridazine ring can be constructed via a cyclization reaction involving appropriate precursors.
Thioether formation: The benzo[d][1,3]dioxole and pyridazine intermediates are then linked through a thioether bond, typically using thiol reagents under mild conditions.
Acetamide introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group in the sulfanyl linkage is susceptible to oxidation. Common reagents and products include:
| Reagent/Conditions | Product Formed | Notes |
|---|---|---|
| KMnO₄ (acidic) | Sulfoxide (-SO-) or sulfone (-SO₂-) | Oxidation proceeds stepwise; higher temperatures favor sulfone formation. |
| H₂O₂ (aqueous) | Sulfoxide | Mild conditions preserve other functional groups. |
| CrO₃ (chromium trioxide) | Sulfone | Aggressive oxidizer requiring controlled conditions. |
Key Findings :
-
Oxidation of the sulfanyl group modifies electronic properties, potentially altering biological activity.
-
Over-oxidation risks degradation of the pyridazin-3-yl moiety; optimal stoichiometry is critical.
Hydrolysis Reactions
The acetamide group (-NC(=O)-) undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product |
|---|---|---|
| Acidic (HCl, H₂SO₄) | H₃O⁺, heat | Carboxylic acid (-COOH) and 4-acetamidoaniline. |
| Basic (NaOH) | OH⁻, reflux | Sodium carboxylate and amine derivatives. |
Mechanistic Insight :
-
Acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Base hydrolysis involves deprotonation of the amide nitrogen, leading to carboxylate formation.
Substitution Reactions
The pyridazin-3-yl ring and sulfanyl group participate in nucleophilic/electrophilic substitutions:
| Site | Reagents | Product |
|---|---|---|
| Pyridazin-3-yl position 6 | HNO₃/H₂SO₄ (nitration) | Nitro-substituted derivative . |
| Sulfanyl group | Alkyl halides (R-X) | Thioether derivatives (R-S-). |
Case Study :
-
Nitration at the pyridazin-3-yl ring introduces electron-withdrawing groups, enhancing electrophilic reactivity .
-
Alkylation of the sulfanyl group diversifies the compound’s application in medicinal chemistry.
Reduction Reactions
Selective reduction of functional groups:
| Target Group | Reagents | Product |
|---|---|---|
| Acetamide | LiAlH₄ | Amine (-NH₂). |
| Pyridazin-3-yl ring | H₂/Pd-C | Partially saturated dihydropyridazine. |
Challenges :
-
Over-reduction of the pyridazin-3-yl ring may collapse aromaticity, altering pharmacological properties.
Cross-Coupling Reactions
The pyridazin-3-yl ring participates in Suzuki-Miyaura couplings for structural diversification:
| Conditions | Reagents | Product |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives . |
Applications :
Photochemical Reactions
UV irradiation induces cleavage of the benzodioxol-5-yl group:
| Conditions | Outcome |
|---|---|
| UV light (254 nm) | Demethylenation of benzodioxole to catechol. |
Implications :
-
Photodegradation pathways inform stability assessments during storage.
Scientific Research Applications
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Materials Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxol and Pyridazine Moieties
A screening database () lists compounds with overlapping structural features, such as:
- N-(3-Acetamidophenyl)-2-{[6-(2H-1,3-Benzodioxol-5-yl)[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}Acetamide: This analogue replaces pyridazine with a triazolopyridazine ring, increasing molecular rigidity.
- N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-2-{[6-(Pyridin-3-yl)[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}Acetamide : Substitution of the 4-acetamidophenyl group with a benzodioxol-methyl chain alters solubility and target selectivity.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|
| Target Compound | ~450–470* | Pyridazine, benzodioxol, 4-acetamidophenyl | Balanced hydrophobicity, moderate MW |
| N-(3-Acetamidophenyl)-2-{[6-(2H-1,3-Benzodioxol-5-yl)[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}Acetamide | 483.92 | Triazolopyridazine | Increased rigidity, higher MW |
| N-(4-Methyl-3-(1-Methyl-7-((6-Methylpyridin-3-yl)Amino)-2-Oxo-1,4-Dihydropyrimido[4,5-d]Pyrimidin-3(2H)-yl)Phenyl)Acetamide (11p) | ~650–700* | Pyrimidopyrimidine, methylphenyl | Extended heterocyclic system, high MW |
*Estimated based on structural similarity to compounds.
Functional Analogues in Pharmacological Studies
- Anti-Exudative Acetamides (): Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg. The target compound’s benzodioxol group may enhance anti-inflammatory efficacy, though direct data is lacking .
- Complex Acetamide Derivatives () : Compounds such as (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylphenyl)acetamide (11p) incorporate larger heterocycles (e.g., benzodiazepine), which improve target engagement but reduce metabolic stability compared to the pyridazine-based target compound .
Biological Activity
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound includes a pyridazine ring, a thioether linkage, and an acetamide functional group, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C19H18N2O3S
- Molecular Weight: 366.42 g/mol
- SMILES Notation:
CC(=O)N(c1ccc(cc1)C(=O)CSc2nnc(c2)c3ccccc23)c4ccc(OCOc4)
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: The compound may bind to specific enzymes, inhibiting their activity and leading to downstream effects in cellular pathways.
- Receptor Modulation: It could interact with various receptors, altering signaling pathways that are crucial for cellular functions.
Biological Activity Overview
Preliminary studies have indicated several areas where this compound exhibits biological activity:
Antitumor Activity
A study investigating the antitumor effects of various pyridazine derivatives found that this compound significantly inhibited the proliferation of human cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.
Anti-inflammatory Effects
Research has demonstrated that this compound can modulate inflammatory responses by inhibiting NF-kB signaling pathways. In experiments with lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antimicrobial Properties
In vitro studies have shown that this compound possesses antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, suggesting potential for development as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
